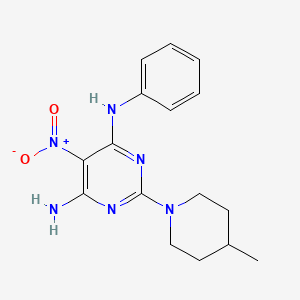![molecular formula C20H17FN4OS B11259695 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzamide](/img/structure/B11259695.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and thiazole rings in its structure makes it a promising candidate for various pharmacological studies.
Vorbereitungsmethoden
The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE involves multiple steps, typically starting with the preparation of the triazole and thiazole intermediates. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolothiazole compounds with excellent efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The triazole and thiazole rings in its structure allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, contributing to its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE can be compared with other triazolothiazole derivatives, such as:
- 2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
- Tert-Butyl (S)-(1-oxo-3-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propan-2-yl)carbamate
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the fluorophenyl group and the triazolothiazole scaffold in N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE contributes to its distinct pharmacological profile.
Eigenschaften
Molekularformel |
C20H17FN4OS |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H17FN4OS/c1-13-6-2-3-7-15(13)19(26)22-11-10-14-12-27-20-23-18(24-25(14)20)16-8-4-5-9-17(16)21/h2-9,12H,10-11H2,1H3,(H,22,26) |
InChI-Schlüssel |
KYHBNIYCUQKXES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-difluorobenzamide](/img/structure/B11259615.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11259640.png)
![2-{[6-Amino-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]amino}ethanol](/img/structure/B11259648.png)
![3-(4-chlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11259651.png)

![N-(2,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11259660.png)
![N-cyclohexyl-N-ethyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11259666.png)
![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone](/img/structure/B11259668.png)

![N-[(4-Methoxyphenyl)methyl]-6-methyl-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11259677.png)



